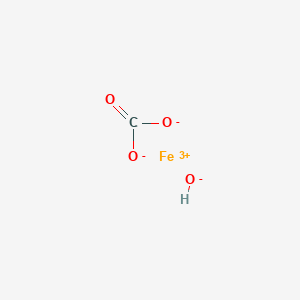
Iron carbonate hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron carbonate hydroxide, also known as siderite, is a mineral that is commonly found in sedimentary rocks. It has been widely studied for its potential applications in various fields of science, including material science, environmental science, and medical science.
Mechanism of Action
The mechanism of action of iron carbonate hydroxide varies depending on its application. In material science, it acts as a catalyst by providing a surface for chemical reactions to occur. In environmental science, it acts as an adsorbent by attracting and binding pollutants to its surface. In medical science, it acts as a drug carrier by releasing drugs in a controlled manner.
Biochemical and Physiological Effects:
Iron carbonate hydroxide has been shown to have minimal toxicity in vitro and in vivo studies. It has been found to be biocompatible and biodegradable, making it a promising material for medical applications. In addition, it has been shown to have antioxidant properties, which may have potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
The advantages of using iron carbonate hydroxide in lab experiments include its low cost, availability, and ease of synthesis. However, its limitations include its low stability in acidic and alkaline environments, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of iron carbonate hydroxide. In material science, it could be studied for its potential use in energy storage, catalysis, and sensing. In environmental science, it could be studied for its potential use in water purification, air pollution control, and carbon capture. In medical science, it could be studied for its potential use in cancer therapy, drug delivery, and imaging.
Conclusion:
Iron carbonate hydroxide is a promising material that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in different applications.
Synthesis Methods
Iron carbonate hydroxide can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The precipitation method involves mixing iron and carbonate ions in a solution, which results in the formation of iron carbonate hydroxide. The hydrothermal synthesis method involves heating a mixture of iron and carbonate ions under high pressure and temperature, which results in the formation of iron carbonate hydroxide. The sol-gel method involves the preparation of a sol, which is then converted to a gel and dried to form iron carbonate hydroxide.
Scientific Research Applications
Iron carbonate hydroxide has been studied for its potential applications in various fields of science. In material science, it has been studied for its potential use as a catalyst, adsorbent, and electrode material. In environmental science, it has been studied for its potential use in wastewater treatment, soil remediation, and carbon capture. In medical science, it has been studied for its potential use in drug delivery, imaging, and cancer therapy.
properties
CAS RN |
12626-75-4 |
|---|---|
Product Name |
Iron carbonate hydroxide |
Molecular Formula |
CHFeO4 |
Molecular Weight |
132.86 g/mol |
IUPAC Name |
iron(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Fe.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
InChI Key |
PGLSLLAVUSVEKA-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].[OH-].[Fe+3] |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Fe+3] |
synonyms |
Iron carbonate hydroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)





